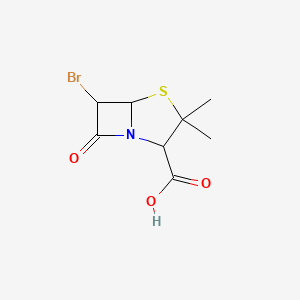

Sulbactam EP Impurity D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Brobactam is a synthetic inhibitor of beta-lactamases, enzymes produced by both gram-positive and gram-negative bacteria. It is known for its ability to potentiate the antibacterial activity of ampicillin against a wide range of clinically important bacterial strains that produce beta-lactamase . Brobactam is also referred to as 6β-Bromopenicillanic acid .

Métodos De Preparación

Brobactam can be synthesized through various methods. One common approach involves the use of beta-lactamase inhibitors such as sulbactam and tazobactam. The preparation method for in vivo formula includes taking 50 μL of dimethyl sulfoxide (DMSO) main solution, adding 300 μL of polyethylene glycol 300 (PEG300), mixing well and clarifying, then adding 50 μL of Tween 80, mixing well and clarifying, and finally adding 600 μL of double-distilled water (ddH2O) and mixing well . Industrial production methods often involve high-performance liquid chromatography (HPLC) for the separation and purification of brobactam .

Análisis De Reacciones Químicas

Brobactam undergoes various chemical reactions, primarily involving its role as a beta-lactamase inhibitor. It is known to inhibit beta-lactamases, which are enzymes that hydrolyze the beta-lactam ring of antibiotics, rendering them ineffective . Common reagents used in these reactions include beta-lactam antibiotics such as ampicillin and cephalosporins. The major products formed from these reactions are the inactivated beta-lactamase enzymes and the restored activity of the beta-lactam antibiotics .

Aplicaciones Científicas De Investigación

Brobactam has several scientific research applications, particularly in the field of antimicrobial resistance. It is used in combination with beta-lactam antibiotics to combat bacterial infections caused by beta-lactamase-producing bacteria . This combination therapy has shown superior activity against various bacterial strains, including Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica . Brobactam is also used in pharmacokinetic studies and bioanalytical methods to evaluate the efficacy of beta-lactamase inhibitors .

Mecanismo De Acción

Brobactam exerts its effects by inhibiting beta-lactamase enzymes, which are responsible for the hydrolysis of the beta-lactam ring in antibiotics . By inhibiting these enzymes, brobactam prevents the degradation of beta-lactam antibiotics, thereby restoring their antibacterial activity. The molecular targets of brobactam include serine-beta-lactamases, which are a class of beta-lactamases that hydrolyze beta-lactam antibiotics .

Comparación Con Compuestos Similares

Brobactam is often compared with other beta-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam. While all these compounds share a similar mechanism of action, brobactam has been shown to possess 8–50 times higher potency than clavulanic acid against chromosomally-encoded cephalosporinase enzymes in Enterobacteriaceae . This makes brobactam a more effective inhibitor in certain bacterial strains. Other similar compounds include avibactam and vaborbactam, which are also used in combination with beta-lactam antibiotics to combat resistant bacterial infections .

Propiedades

IUPAC Name |

6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVPSCAAXXVSFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865309 |

Source

|

| Record name | 6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)

![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)

![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)

![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)